![molecular formula C6H14N2O3 B613067 2-Amino-N,N-dimethylacetamide acetate CAS No. 200634-33-9](/img/structure/B613067.png)
2-Amino-N,N-dimethylacetamide acetate
Overview
Description
2-Amino-N,N-dimethylacetamide, also known as N,N-Dimethylglycinamide, is a compound with the molecular formula C4H10N2O . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .
Synthesis Analysis
The synthesis of 2-Amino-N,N-dimethylacetamide involves the formation of a Van der Waals complex from an electron-deficient fluorinated aromatic ring and DMF. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethylacetamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 2-amino-N,N-dimethylacetamide . The InChI representation is InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .Chemical Reactions Analysis
The Van der Waals complex formed from the electron-deficient fluorinated aromatic ring and DMF evolves under light toward a charge transfer complex stabilized by ammonium formate . This indicates that 2-Amino-N,N-dimethylacetamide may participate in light-induced charge transfer reactions.Physical And Chemical Properties Analysis
2-Amino-N,N-dimethylacetamide has a molecular weight of 102.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 102.079312947 g/mol . The topological polar surface area is 46.3 Ų .Scientific Research Applications
Cyclodehydration of Amino Alcohols : A study by Hwang, Park, Kwon, and Kim (2014) describes a cyclization protocol for forming azaheterocycles from amino alcohols using N,N-dimethylacetamide dimethyl acetal (DMADA) as an activating reagent. This protocol allows the synthesis of pyrrolidines or piperidines with various substituents in good to high yields (Hwang et al., 2014).
Synthesis of Dimethyl Fumarates : Šinkovec, Grošelj, Prek, Počkaj, Ričko, Svete, and Stanovnik (2016) detail a simple synthesis of dimethyl fumarates using N,N-dimethylacetamide dimethyl acetal (DMADMA). This synthesis leads to novel polysubstituted butadienes, potential intermediates for metal-free preparation of polysubstituted five- and six-membered heterocycles (Šinkovec et al., 2016).
N-Acetylation of Amines : Chikkulapalli, Aavula, Mona Np, Karthikeyan, Kumar, Sulur, and Sumathi (2015) discuss the use of dimethylacetamide (DMAc) as an efficient source for the acetylation of amines. The process involves the in situ generation of N-acetylimidazole, offering a convenient alternative to other acetylation methods (Chikkulapalli et al., 2015).
Detection of Carbonyl Compounds : Houdier, Perrier, Defrancq, and Legrand (2000) reported the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for detecting carbonyl compounds in water samples. This method offers improved sensitivity and has been applied to environmental water samples (Houdier et al., 2000).
Cellulosic Material Degradation : Potthast, Rosenau, Sixta, and Kosma (2002) explored the degradation of cellulosic materials by heating in DMAc/LiCl. They discovered that the improved solubility of cellulosic materials in this solvent system is due to degradation rather than 'activation' of the pulp (Potthast et al., 2002).
Biological Effects of Acetamide and Derivatives : Kennedy (2001) reviewed the toxicology of various acetamides, including N,N-dimethylacetamide, and their biological effects. The review covers both qualitative and quantitative responses to these chemicals and their environmental toxicology (Kennedy, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
acetic acid;2-amino-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVHCTZMBPEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200634-33-9 | |
Record name | 200634-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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